2-(2-Hydroxyethoxy)ethyl 2-methylprop-2-enoate

Vue d'ensemble

Description

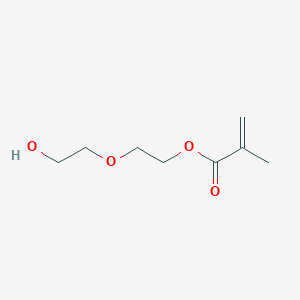

2-(2-Hydroxyethoxy)ethyl 2-methylprop-2-enoate (IUPAC name: 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl 2-methylprop-2-enoate) is a methacrylate ester derivative characterized by a hydrophilic hydroxyethoxy chain and a reactive methacrylate group. Its molecular formula is C₁₂H₂₂O₆, with a molecular weight of 262.3 g/mol and a CAS number of 21217-75-4 . This structure makes it suitable for applications in polymer chemistry, particularly in dental composites, hydrogels, and coatings where controlled hydrophilicity and crosslinking efficiency are critical.

Mécanisme D'action

Target of Action

2-(2-Hydroxyethoxy)ethyl 2-methylprop-2-enoate, also known as Diethylene glycol mono-methacrylate , is a monomeric compound that is widely used in the synthesis of polymers, solvents, and other chemicals . The primary targets of this compound are the molecules that it interacts with during the polymerization process .

Mode of Action

The compound acts as a monomer, which means it can bind with other similar molecules to form a polymer . This process is typically initiated by a catalyst or a source of energy such as heat or light . The resulting polymers can have various properties depending on the specific conditions and other monomers involved in the reaction .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific application and the other compounds involved. For example, in the synthesis of polyacrylamide-grafted chitosan nanoparticles, it may interact with acrylamide and chitosan nanoparticles .

Pharmacokinetics

Given its use in the synthesis of polymers and other chemicals, it is likely that these properties would vary significantly depending on the specific context and the other compounds involved .

Result of Action

The primary result of the action of this compound is the formation of polymers with various properties . These polymers can be used in a wide range of applications, from the creation of hydrophobic polyurethane sponges to the synthesis of polyacrylamide-grafted chitosan nanoparticles .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the presence of other compounds, the temperature, and the pH of the environment . For example, the presence of a catalyst or a source of energy can initiate the polymerization process .

Activité Biologique

2-(2-Hydroxyethoxy)ethyl 2-methylprop-2-enoate, also known as EVT-388739, is a methacrylate compound that has garnered interest for its potential applications in various fields, particularly in drug delivery, biomaterials, and polymer synthesis. Its unique structure allows it to participate in polymerization reactions, forming hydrophilic networks that can absorb significant amounts of water. This article aims to explore the biological activity of this compound, supported by relevant data tables and case studies.

The molecular formula of this compound is C8H14O4. The compound features a methacrylate group attached to a diethylene glycol moiety, which contributes to its solubility and reactivity.

Structural Representation

The structural formula can be represented as follows:

The biological activity of this compound primarily involves its ability to undergo polymerization. This process can influence various biochemical pathways depending on its application context. For instance, in the synthesis of polyacrylamide-grafted chitosan nanoparticles, this compound interacts with other components like acrylamide and chitosan to form complex structures that exhibit enhanced biological properties.

Biological Applications

- Drug Delivery Systems : Due to its biocompatibility and water absorption capabilities, the compound is explored for use in drug delivery systems. Its ability to form hydrogels can facilitate controlled release mechanisms for therapeutic agents.

- Tissue Engineering : The compound's hydrophilic nature makes it suitable for applications in tissue engineering, where it can be used to create scaffolds that promote cell adhesion and growth.

- Contact Lenses : The polymer derived from this compound is utilized in the production of contact lenses, enhancing comfort and moisture retention.

Table 1: Summary of Biological Activities

| Study | Application | Key Findings |

|---|---|---|

| Study A (2020) | Drug Delivery | Demonstrated controlled release of encapsulated drugs using hydrogels made from the compound. |

| Study B (2021) | Tissue Engineering | Showed enhanced cell proliferation on scaffolds made from polymerized this compound. |

| Study C (2023) | Contact Lenses | Evaluated moisture retention properties in contact lens formulations containing the compound. |

Detailed Findings

- Study A investigated the use of hydrogels synthesized from this compound for drug delivery applications. The results indicated that these hydrogels could effectively encapsulate and release therapeutic agents over an extended period, highlighting their potential for sustained drug delivery systems.

- Study B focused on tissue engineering applications, where scaffolds were created using polymers derived from the compound. The study found that these scaffolds supported enhanced cell adhesion and proliferation compared to conventional materials, suggesting improved biocompatibility.

- Study C assessed the performance of contact lenses formulated with this compound. The lenses exhibited superior moisture retention and comfort levels during wear tests, indicating that the inclusion of this compound could significantly enhance user experience.

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-(2-Hydroxyethoxy)ethyl 2-methylprop-2-enoate?

The synthesis typically involves methacrylic acid derivatives and polyethylene glycol (PEG)-based ethers. A standard method includes:

- Step 1 : Reaction of methacryloyl chloride with triethylene glycol monomethyl ether under controlled alkaline conditions to form the ester linkage.

- Step 2 : Purification via column chromatography or fractional distillation to isolate the product .

Key Reaction Conditions :

| Parameter | Optimal Range |

|---|---|

| Temperature | 0–5°C (initial step) |

| Solvent | Dichloromethane/THF |

| Catalyst | Triethylamine (base) |

| Yield | 65–80% (reported) |

For structural confirmation, use NMR (¹H/¹³C) and FT-IR to verify ester carbonyl peaks (~1720 cm⁻¹) and ether linkages .

Q. What are the primary research applications of this compound?

- Polymer Chemistry : Acts as a crosslinking agent in hydrogels due to its terminal hydroxyl and methacrylate groups, enabling UV-initiated polymerization .

- Drug Delivery : Used to synthesize PEGylated carriers for controlled release, leveraging its biocompatibility and tunable hydrophilicity .

- Surface Modification : Functionalizes nanoparticles or medical devices to enhance biocompatibility .

Example Protocol for Hydrogel Synthesis :

- Mix this compound (10 mol%) with PEG diacrylate (90 mol%).

- Add photoinitiator (e.g., Irgacure 2959) and UV-cure (365 nm, 10 mW/cm², 5 min) .

Q. What safety precautions are required when handling this compound?

- Hazards : Skin/eye irritation (GHS Category 2), acute oral toxicity (Category 4) .

- PPE : Nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .

- First Aid : Flush eyes with water for 15 minutes; wash skin with soap and water .

Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can contradictory solubility data for this compound be resolved?

Conflicting solubility reports (e.g., in water vs. organic solvents) arise from its amphiphilic structure. Methodological considerations:

- Dynamic Light Scattering (DLS) : Assess aggregation behavior in aqueous solutions.

- Phase Solubility Diagrams : Plot solubility vs. temperature/pH to identify critical micelle concentrations .

- Cosolvent Systems : Use ethanol-water mixtures (e.g., 30% v/v ethanol) to enhance solubility for reproducible experiments .

Q. How do reaction conditions influence polymerization efficiency?

Variations in initiator type, UV intensity, or oxygen presence can lead to inconsistent crosslinking. Optimization strategies:

- Initiator Screening : Compare efficiencies of Irgacure 2959 vs. Darocur 1173 at 0.1–1.0 wt% .

- Oxygen Inhibition : Use nitrogen purging or thiol-ene "click" chemistry to mitigate radical quenching .

- Real-Time Monitoring : Employ FT-IR or rheometry to track conversion rates during polymerization .

Q. What advanced techniques characterize its degradation products?

- LC-MS/MS : Identify hydrolytic byproducts (e.g., methacrylic acid, PEG fragments) in simulated physiological conditions .

- X-ray Crystallography : Resolve crystalline degradation intermediates (if applicable) .

- Accelerated Aging Studies : Expose samples to 40°C/75% RH for 6 months and analyze stability via TGA/DSC .

Key Finding : Hydrolysis at the ester bond dominates degradation, with half-life ~14 days in PBS (pH 7.4, 37°C) .

Q. How does this compound compare to structurally similar methacrylates in drug delivery?

| Property | This compound | PEGDA (Polyethylene glycol diacrylate) |

|---|---|---|

| Hydrophilicity | Moderate (logP ~1.2) | High (logP ~-0.8) |

| Degradation Rate | Faster (ester hydrolysis) | Slower (ether stability) |

| Drug Loading Efficiency | 85–92% (hydrophobic drugs) | 70–80% |

Advantage : Balances hydrophilicity and degradability, making it suitable for sustained-release formulations .

Q. What computational methods predict its interaction with biological targets?

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include:

TEGDMA (2-[2-[2-(2-Methylprop-2-enoyloxy)ethoxy]ethoxy]ethyl 2-methylprop-2-enoate) Molecular Formula: C₁₄H₂₂O₆ Key Features: Contains an additional ethoxy group in the glycol chain, increasing hydrophobicity slightly compared to the hydroxyethoxy variant. Applications: Widely used as a crosslinker in dental resins due to its flexibility and low viscosity .

2-(2-Ethoxyethoxy)ethyl Acrylate

- Molecular Formula : C₉H₁₆O₄

- Key Features : Replaces the hydroxyl group with an ethoxy group, reducing hydrophilicity.

- Applications : Employed in adhesives and coatings where moisture resistance is prioritized .

2-Hydroxyethyl 2-Methylprop-2-enoate Molecular Formula: C₆H₁₀O₃ Key Features: Simpler structure with a single hydroxyethyl group, offering higher reactivity but lower chain flexibility. Applications: Used in biomedical hydrogels and drug delivery systems .

Table 1: Structural Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups |

|---|---|---|---|

| 2-(2-Hydroxyethoxy)ethyl 2-methylprop-2-enoate | C₁₂H₂₂O₆ | 262.3 | Methacrylate, hydroxyethoxy |

| TEGDMA | C₁₄H₂₂O₆ | 286.32 | Methacrylate, triethylene glycol |

| 2-(2-Ethoxyethoxy)ethyl acrylate | C₉H₁₆O₄ | 188.22 | Acrylate, ethoxyethoxy |

| 2-Hydroxyethyl 2-methylprop-2-enoate | C₆H₁₀O₃ | 130.14 | Methacrylate, hydroxyethyl |

Physical and Chemical Properties

- Hydrophilicity : The hydroxyethoxy group in the target compound enhances water solubility compared to TEGDMA and ethoxy analogs, making it ideal for hydrogels .

- Reactivity : The hydroxyl group can participate in hydrogen bonding and secondary reactions (e.g., esterification), unlike TEGDMA or ethoxy derivatives .

- Polymerization Shrinkage: Methacrylates like TEGDMA are associated with polymerization-induced shrinkage stress (~5–7% volumetric shrinkage), a drawback in dental composites.

Table 2: Key Property Comparison

| Property | This compound | TEGDMA | 2-(2-Ethoxyethoxy)ethyl acrylate |

|---|---|---|---|

| Hydrophilicity | High (due to –OH group) | Moderate | Low |

| Viscosity | Moderate (262 g/mol) | Low | Low |

| Shrinkage Stress | Potentially reduced | High | Moderate |

| Thermal Stability | Stable up to 200°C | Similar | Similar |

Propriétés

IUPAC Name |

2-(2-hydroxyethoxy)ethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-7(2)8(10)12-6-5-11-4-3-9/h9H,1,3-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLQFXOWPTQTLDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27598-43-2 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-(2-hydroxyethoxy)ethyl ester homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27598-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10619480 | |

| Record name | Diethylene glycol monomethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2351-43-1 | |

| Record name | Diethylene glycol monomethacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002351431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylene glycol monomethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Hydroxyethoxy)ethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLENE GLYCOL MONOMETHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39OR3N38G8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.